![molecular formula C25H22N2O2 B2573286 N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]chinolin-8-yl)-[1,1'-Biphenyl]-4-carboxamid CAS No. 898411-04-6](/img/structure/B2573286.png)
N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]chinolin-8-yl)-[1,1'-Biphenyl]-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide is a sophisticated compound that belongs to a diverse class of molecules with a broad range of applications in various fields such as chemistry, biology, medicine, and industry. It is known for its distinctive structural attributes and versatile chemical properties, making it a valuable subject of scientific research.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide has diverse scientific research applications:
Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: The compound is researched for its interactions with biological systems, potentially affecting enzymatic activity or cellular processes.
Medicine: There is ongoing research into its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Its chemical stability and reactivity profile make it useful in the development of new materials or as a catalyst in industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps that include the use of specific catalysts and solvents. The starting materials might include substituted quinolines and biphenyl derivatives, which undergo sequential reaction steps such as condensation, cyclization, and acylation under controlled conditions.
Industrial Production Methods: For industrial production, advanced techniques such as continuous flow synthesis might be employed to ensure high efficiency and yield. Conditions such as temperature, pressure, and pH are meticulously optimized to maximize product purity and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: This compound can be oxidized under specific conditions, potentially yielding a variety of oxidized derivatives.
Reduction: Reduction reactions might be used to alter the functional groups within the molecule, affecting its reactivity and properties.
Substitution: Various substitution reactions can modify the structure, either on the biphenyl or quinoline moieties, to produce novel analogs.
Common Reagents and Conditions Used: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases to facilitate substitution reactions.
Major Products Formed From These Reactions: The major products will depend on the specific reactions performed but could include hydroxylated, alkylated, or otherwise modified versions of the original compound.
Wirkmechanismus
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets within a biological system. For instance, it may bind to certain proteins or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved could include inhibition of enzymes or alteration of signal transduction pathways, ultimately leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide stands out due to its unique structural characteristics and versatile applications. Similar compounds may include other biphenyl carboxamides or quinoline derivatives, each with varying degrees of similarity in terms of chemical reactivity, biological activity, and practical applications. What sets this compound apart is its balanced profile of stability, reactivity, and functionality.
That was a deep dive! What’s next on your list?
Eigenschaften
IUPAC Name |
N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-16-22-15-21(14-20-8-5-13-27(23(20)22)25(16)29)26-24(28)19-11-9-18(10-12-19)17-6-3-2-4-7-17/h2-4,6-7,9-12,14-16H,5,8,13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVVLELKIKUXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2573204.png)
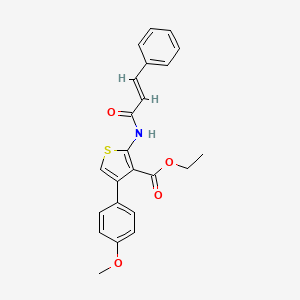
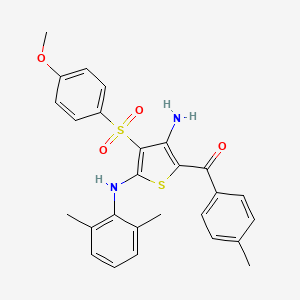


![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2573213.png)
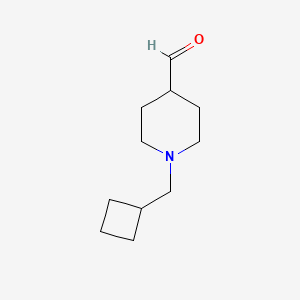
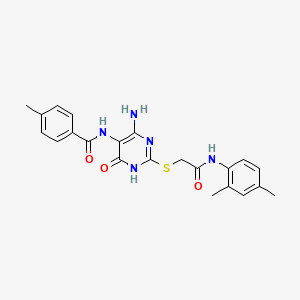
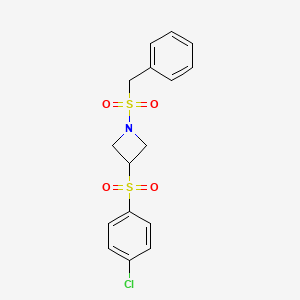
![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B2573218.png)
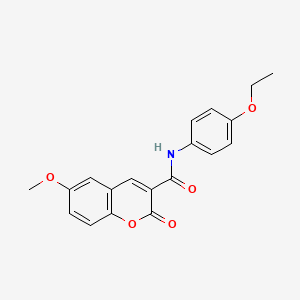
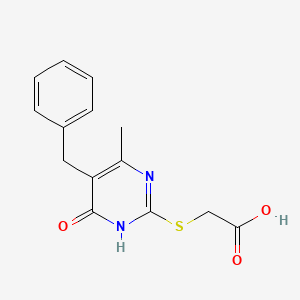

![6-[(4-fluorophenyl)methyl]-8,9-dimethoxy-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2573225.png)
